molecular formula C5H7NO3 B13095478 2-Cyclopropyl-2-(hydroxyimino)aceticacid

2-Cyclopropyl-2-(hydroxyimino)aceticacid

Cat. No.: B13095478
M. Wt: 129.11 g/mol
InChI Key: NHMGZOVZUSJJTF-GQCTYLIASA-N
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Description

2-Cyclopropyl-2-(hydroxyimino)acetic acid is an organic compound with the molecular formula C5H7NO3 It is characterized by the presence of a cyclopropyl group attached to a hydroxyiminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-(hydroxyimino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with glyoxylic acid, followed by the addition of hydroxylamine to form the hydroxyimino group. The reaction conditions typically include mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-cyclopropyl-2-(hydroxyimino)acetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(hydroxyimino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Cyclopropyl-2-(hydroxyimino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-(hydroxyimino)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the cyclopropyl group may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropaneacetic acid: Similar in structure but lacks the hydroxyimino group.

    2-(Hydroxyimino)acetic acid: Similar but without the cyclopropyl group.

Uniqueness

2-Cyclopropyl-2-(hydroxyimino)acetic acid is unique due to the combination of the cyclopropyl and hydroxyimino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

(2E)-2-cyclopropyl-2-hydroxyiminoacetic acid

InChI

InChI=1S/C5H7NO3/c7-5(8)4(6-9)3-1-2-3/h3,9H,1-2H2,(H,7,8)/b6-4+

InChI Key

NHMGZOVZUSJJTF-GQCTYLIASA-N

Isomeric SMILES

C1CC1/C(=N\O)/C(=O)O

Canonical SMILES

C1CC1C(=NO)C(=O)O

Origin of Product

United States

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